1,4-Thiazepane-1,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

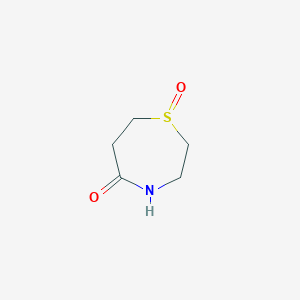

1,4-Thiazepane-1,5-dione: is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Thiazepane-1,5-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular Ugi four-component condensation between 6-oxo-4-thiacarboxylic acids, benzylamines, and cyclohexyl isocyanide can yield hexahydro-1,4-thiazepin-5-ones .

Industrial Production Methods: the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Thiazepane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazepane derivatives.

Substitution: Various substituted thiazepane compounds.

Scientific Research Applications

1,4-Thiazepane-1,5-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound has potential as a scaffold for developing biologically active molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1,4-Thiazepane-1,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes, such as nitric oxide synthases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1,4-Thiazepane-1,1-dione: A related compound with similar structural features but different chemical properties.

1,4-Benzothiazepine: Another seven-membered heterocycle with a benzene ring fused to the thiazepine ring.

1,4-Oxazepane: A similar compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 1,4-Thiazepane-1,5-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

1,4-Thiazepane-1,5-dione is a seven-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiparasitic, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazepane family, characterized by a sulfur atom and a nitrogen atom in the ring structure. Its synthesis often involves cyclization reactions of amino thiols with α,β-unsaturated carbonyl compounds. Recent advancements have improved synthetic methodologies, yielding derivatives with enhanced biological profiles .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds derived from thiazepanes have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives inhibited Streptococcus pyogenes and Pseudomonas aeruginosa, demonstrating inhibition zones of up to 27 mm .

- Antifungal Activity : Some thiazepane derivatives were evaluated for antifungal activity against various strains, showing promising results in inhibiting growth.

Antiparasitic Activity

The compound has been studied for its potential against parasitic infections:

- Trypanosomiasis : Bicyclic thiazolidinyl-1,4-thiazepines derived from this compound demonstrated low micromolar EC50 values against Trypanosoma brucei, indicating potent antiparasitic activity. The most active compound achieved an EC50 of 2.8 μM with a high selectivity index .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored:

- Cytotoxicity Studies : In vitro studies on cancer cell lines such as MCF-7 revealed that certain thiazepane derivatives exhibited significant cytotoxic effects, with IC50 values around 19 μg/mL. These compounds induced apoptosis in cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Properties : A study synthesized several thiazepane derivatives and tested them against common pathogens. Results showed that modifications at specific positions on the thiazepane ring enhanced antibacterial activity significantly .

- Antiparasitic Screening : Another research focused on the antiparasitic efficacy of synthesized thiazolidinyl-1,4-thiazepines against T. brucei. The study confirmed that structural modifications could lead to improved selectivity and potency against the parasite .

- Cytotoxicity Evaluation : A comprehensive evaluation of thiazepane derivatives against various cancer cell lines demonstrated their potential as anticancer agents. The study employed flow cytometry to assess apoptosis induction in treated cells compared to controls .

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

1-oxo-1,4-thiazepan-5-one |

InChI |

InChI=1S/C5H9NO2S/c7-5-1-3-9(8)4-2-6-5/h1-4H2,(H,6,7) |

InChI Key |

CSICYOQMTTYHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCNC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.